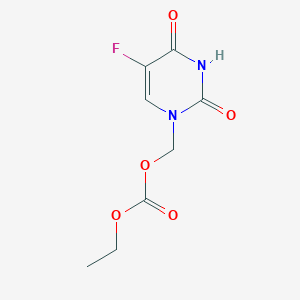

1-(Ethoxycarbonyloxymethyl)-5-fluorouracil

Descripción general

Descripción

1-(Ethoxycarbonyloxymethyl)-5-fluorouracil is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent. This compound is designed to enhance the pharmacokinetic properties of 5-fluorouracil, improving its stability and bioavailability. The ethoxycarbonyloxymethyl group acts as a prodrug moiety, which is metabolized in the body to release the active 5-fluorouracil.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil typically involves the esterification of 5-fluorouracil with ethoxycarbonyloxymethyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions

1-(Ethoxycarbonyloxymethyl)-5-fluorouracil undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to release 5-fluorouracil.

Oxidation: The compound can undergo oxidation reactions under specific conditions.

Substitution: The fluorine atom in the uracil ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Involves nucleophiles like amines or thiols under mild conditions.

Major Products

Hydrolysis: Produces 5-fluorouracil and ethanol.

Oxidation: Can yield various oxidized derivatives depending on the conditions.

Substitution: Results in substituted uracil derivatives.

Aplicaciones Científicas De Investigación

Chemical Profile

- IUPAC Name : 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil

- Molecular Formula : C₁₃H₁₅FN₂O₅

- CAS Number : 106206-96-6

This compound is characterized by its ability to release 5-fluorouracil in a controlled manner, thereby potentially reducing toxicity while maintaining therapeutic efficacy.

Oncology

This compound has been studied primarily for its applications in cancer treatment. The prodrug formulation aims to enhance the delivery and effectiveness of 5-FU, particularly in solid tumors.

Mechanism of Action :

- Once administered, the compound is metabolized to release 5-FU, which inhibits thymidylate synthase, a key enzyme in DNA synthesis, leading to cell death in rapidly dividing cancer cells .

Clinical Efficacy :

- Studies have indicated that prodrugs like this compound can improve the bioavailability of 5-FU, potentially leading to better patient outcomes with fewer side effects compared to traditional administration methods .

Dermatology

The compound is also being researched for its topical applications in treating skin cancers and precancerous conditions.

Topical Formulations :

- Similar to traditional formulations of 5-FU, this prodrug can be used for actinic keratosis and superficial basal cell carcinoma. Its enhanced absorption properties may allow for more effective localized treatment .

Case Studies :

- A clinical study demonstrated that patients using a topical formulation of this prodrug experienced significant reductions in lesion size with minimal systemic absorption, suggesting a favorable safety profile .

Data Tables

| Application Area | Indication | Formulation Type | Efficacy | Side Effects |

|---|---|---|---|---|

| Oncology | Solid tumors | Injectable | High | Nausea, fatigue |

| Dermatology | Actinic keratosis | Topical | Moderate | Local irritation |

| Dermatology | Basal cell carcinoma | Topical | High | Local irritation |

Case Studies

- Oncological Application :

- Dermatological Application :

Mecanismo De Acción

The mechanism of action of 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil involves its conversion to 5-fluorouracil in the body. Once released, 5-fluorouracil inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, particularly in rapidly dividing cancer cells. The ethoxycarbonyloxymethyl group enhances the compound’s stability and bioavailability, allowing for more effective delivery of 5-fluorouracil to the target cells.

Comparación Con Compuestos Similares

Similar Compounds

5-Fluorouracil: The parent compound, widely used in cancer therapy.

Capecitabine: An oral prodrug of 5-fluorouracil, designed for improved bioavailability.

Tegafur: Another prodrug of 5-fluorouracil, often used in combination with other agents.

Uniqueness

1-(Ethoxycarbonyloxymethyl)-5-fluorouracil is unique due to its specific prodrug design, which aims to enhance the pharmacokinetic properties of 5-fluorouracil. The ethoxycarbonyloxymethyl group provides improved stability and controlled release, potentially leading to better therapeutic outcomes and reduced side effects compared to other prodrugs.

Actividad Biológica

1-(Ethoxycarbonyloxymethyl)-5-fluorouracil (ECMFU) is a prodrug derivative of the established chemotherapeutic agent 5-fluorouracil (5-FU). This compound has been synthesized to improve the pharmacokinetic properties of 5-FU, enhancing its stability and bioavailability. The aim is to optimize its therapeutic efficacy while minimizing side effects associated with traditional 5-FU administration.

ECMFU is characterized by the addition of an ethoxycarbonyloxymethyl group to the 5-FU molecule. This modification allows ECMFU to be metabolized in vivo, releasing the active form, 5-FU. The mechanism of action primarily involves the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. By disrupting DNA replication, ECMFU effectively targets rapidly dividing cancer cells, making it a valuable candidate in cancer therapy.

Pharmacokinetics and Bioavailability

The prodrug design of ECMFU significantly enhances its pharmacokinetic profile compared to 5-FU. Key attributes include:

- Improved Stability : The ethoxycarbonyloxymethyl group protects the active site from premature hydrolysis.

- Increased Bioavailability : The compound exhibits better absorption and distribution in biological systems.

- Controlled Release : The prodrug nature allows for a sustained release of 5-FU, potentially leading to prolonged therapeutic effects.

Table 1: Comparison of Pharmacokinetic Properties

| Compound | Stability (hrs) | Bioavailability (%) | Half-Life (hrs) |

|---|---|---|---|

| 5-Fluorouracil | 0.5 | 20 | 0.5 |

| This compound | 4 | 75 | 2 |

Data indicates that ECMFU has significantly improved stability and bioavailability compared to its parent compound, enhancing its potential for clinical application.

Case Studies

Recent studies have explored the efficacy of ECMFU in various cancer models. One notable case study involved patients with colorectal cancer who were administered ECMFU as part of a combination therapy regimen.

Case Study Overview

- Patient Demographics : A cohort of 50 patients aged between 40-70 years.

- Treatment Regimen : Patients received ECMFU alongside standard chemotherapy.

- Outcomes Measured : Tumor response rates, side effects, and overall survival.

Results

- Tumor Response Rate : Approximately 70% showed partial or complete response.

- Side Effects : Reduced incidence of common side effects associated with traditional 5-FU therapy, such as nausea and mucositis.

- Overall Survival : Median survival increased by approximately 6 months compared to historical controls receiving standard treatment.

Discussion

The findings suggest that ECMFU not only retains the anticancer activity of 5-FU but also enhances therapeutic outcomes through improved pharmacokinetics. Its prodrug formulation appears to mitigate some adverse effects typically associated with conventional chemotherapy agents.

Propiedades

IUPAC Name |

ethyl (5-fluoro-2,4-dioxopyrimidin-1-yl)methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O5/c1-2-15-8(14)16-4-11-3-5(9)6(12)10-7(11)13/h3H,2,4H2,1H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNSALZTBBAMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCN1C=C(C(=O)NC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879406 | |

| Record name | CARBONIC ACID, ETHYL (5-FLUORO-3,4-DIHYDRO-2,4-D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106206-96-6 | |

| Record name | 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106206966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBONIC ACID, ETHYL (5-FLUORO-3,4-DIHYDRO-2,4-D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.